molecular formula C4H12As2FeO4 B12698211 Ferrous cacodylate CAS No. 59672-21-8

Ferrous cacodylate

Cat. No.: B12698211
CAS No.: 59672-21-8
M. Wt: 329.82 g/mol
InChI Key: LJDKSIZJPLWCTD-UHFFFAOYSA-L
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Description

Ferrous cacodylate is a chemical compound with the molecular formula ( \text{Fe(C}_2\text{H}_6\text{AsO}_2)_2 ) It is a coordination complex where ferrous ions (Fe(^{2+})) are bonded to cacodylate anions

Preparation Methods

Synthetic Routes and Reaction Conditions: Ferrous cacodylate can be synthesized by reacting ferrous salts, such as ferrous sulfate or ferrous chloride, with sodium cacodylate in an aqueous solution. The reaction typically occurs under mild conditions, with the ferrous salt being dissolved in water and then mixed with an aqueous solution of sodium cacodylate. The resulting precipitate is filtered, washed, and dried to obtain pure this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same principles as laboratory preparation. The process would involve controlled reaction conditions to ensure high yield and purity, followed by purification steps such as recrystallization or filtration.

Chemical Reactions Analysis

Types of Reactions: Ferrous cacodylate undergoes various chemical reactions, including:

    Oxidation: Ferrous ions (Fe(^{2+})) can be oxidized to ferric ions (Fe(^{3+})) in the presence of oxidizing agents.

    Reduction: Under reducing conditions, this compound can be reduced to elemental iron.

    Substitution: The cacodylate ligands can be substituted by other ligands in coordination chemistry reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)) and potassium permanganate (KMnO(_4)).

    Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or hydrogen gas (H(_2)) can be used.

    Substitution: Ligands such as ethylenediamine or other amines can replace cacodylate under appropriate conditions.

Major Products:

    Oxidation: Ferric cacodylate or ferric oxide.

    Reduction: Elemental iron and cacodylic acid.

    Substitution: New coordination complexes with different ligands.

Scientific Research Applications

Ferrous cacodylate has several applications in scientific research:

    Chemistry: Used as a reagent in coordination chemistry to study the behavior of ferrous ions in different ligand environments.

    Biology: Investigated for its potential role in biological systems, particularly in iron metabolism and transport.

    Medicine: Explored for its potential therapeutic applications, including as an iron supplement or in the treatment of iron deficiency anemia.

    Industry: Potential use in catalysis and as a precursor for other iron-containing compounds.

Mechanism of Action

The mechanism of action of ferrous cacodylate involves the interaction of ferrous ions with biological molecules. In biological systems, ferrous ions can participate in redox reactions, acting as electron donors or acceptors. This property is crucial for processes such as oxygen transport and cellular respiration. The cacodylate anion may also play a role in stabilizing the ferrous ion and facilitating its transport and uptake in biological systems.

Comparison with Similar Compounds

    Ferrous sulfate (FeSO(_4)): Commonly used as an iron supplement.

    Ferrous gluconate (Fe(C(_6)H(_11)O(_7))(_2)): Another iron supplement with different bioavailability.

    Ferric citrate (Fe(C(_6)H(_5)O(_7))): Used in medicine to regulate blood iron levels.

Comparison: Ferrous cacodylate is unique due to the presence of the cacodylate ligand, which may confer different solubility, stability, and bioavailability properties compared to other ferrous compounds. Its specific coordination environment can also influence its reactivity and interactions in biological and chemical systems.

Properties

CAS No.

59672-21-8

Molecular Formula

C4H12As2FeO4

Molecular Weight

329.82 g/mol

IUPAC Name

dimethylarsinate;iron(2+)

InChI

InChI=1S/2C2H7AsO2.Fe/c2*1-3(2,4)5;/h2*1-2H3,(H,4,5);/q;;+2/p-2

InChI Key

LJDKSIZJPLWCTD-UHFFFAOYSA-L

Canonical SMILES

C[As](=O)(C)[O-].C[As](=O)(C)[O-].[Fe+2]

Origin of Product

United States

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